

# Umbralisib Treatment Duration in Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Umbralisib

CAS No.: 1532533-67-7

Cat. No.: S003178

[Get Quote](#)

Study Type / Population	Median Treatment Duration (Months)	Patients Treated $\geq 12$ Months	Key Factors Influencing Duration	Source Study
-------------------------	------------------------------------	-----------------------------------	----------------------------------	--------------

| **Integrated Safety Analysis (Monotherapy) Various R/R Lymphoid Malignancies** (n=371) | **5.9 months** (Range: 0.1 - 75.1) | **28.8%** (107/371) | Adverse events leading to discontinuation in **13.7%** of patients. [1] [2] | [1] [2] | | **Combination Therapy (Ibrutinib) R/R Chronic Lymphocytic Leukemia (CLL)** (n=21) | **Umbralisib: 48.2 months** Ibrutinib: 41.8 months | Data not specified | Treatment continued until progression or toxicity; some patients remained on therapy with follow-up up to 86.7 months. [3] | [3] |

## Detailed Experimental Data and Context

To fully interpret the data in the table, it is helpful to understand the design and findings of the key clinical studies.

- **Monotherapy Safety Profile:** The integrated safety analysis provides the most comprehensive real-world picture of **umbralisib** monotherapy duration. This study pooled data from 371 patients with various relapsed/refractory (R/R) lymphoid malignancies, including follicular lymphoma, marginal zone lymphoma, and chronic lymphocytic leukemia. The median treatment duration of **5.9 months** reflects the challenging nature of treating this population. The most common any-grade adverse events

were diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Notably, the rate of immune-mediated toxicities, such as non-infectious colitis (2.4%) and pneumonitis (1.1%), was reported to be lower than with other PI3K $\delta$  inhibitors. [1] [2]

- **Combination Therapy for Enhanced Durability:** A phase 1/1b study investigated the combination of **umbralisib** with the BTK inhibitor ibrutinib in patients with R/R CLL or mantle cell lymphoma. The rationale was that **dual B-cell receptor pathway blockade** could lead to more durable responses. The results were promising, showing a much longer median treatment duration for both drugs. With a median follow-up of nearly 5 years, the **5-year progression-free survival rate was 59%** for the CLL patients, which is favorable compared to historical data with ibrutinib monotherapy. [3] [4]

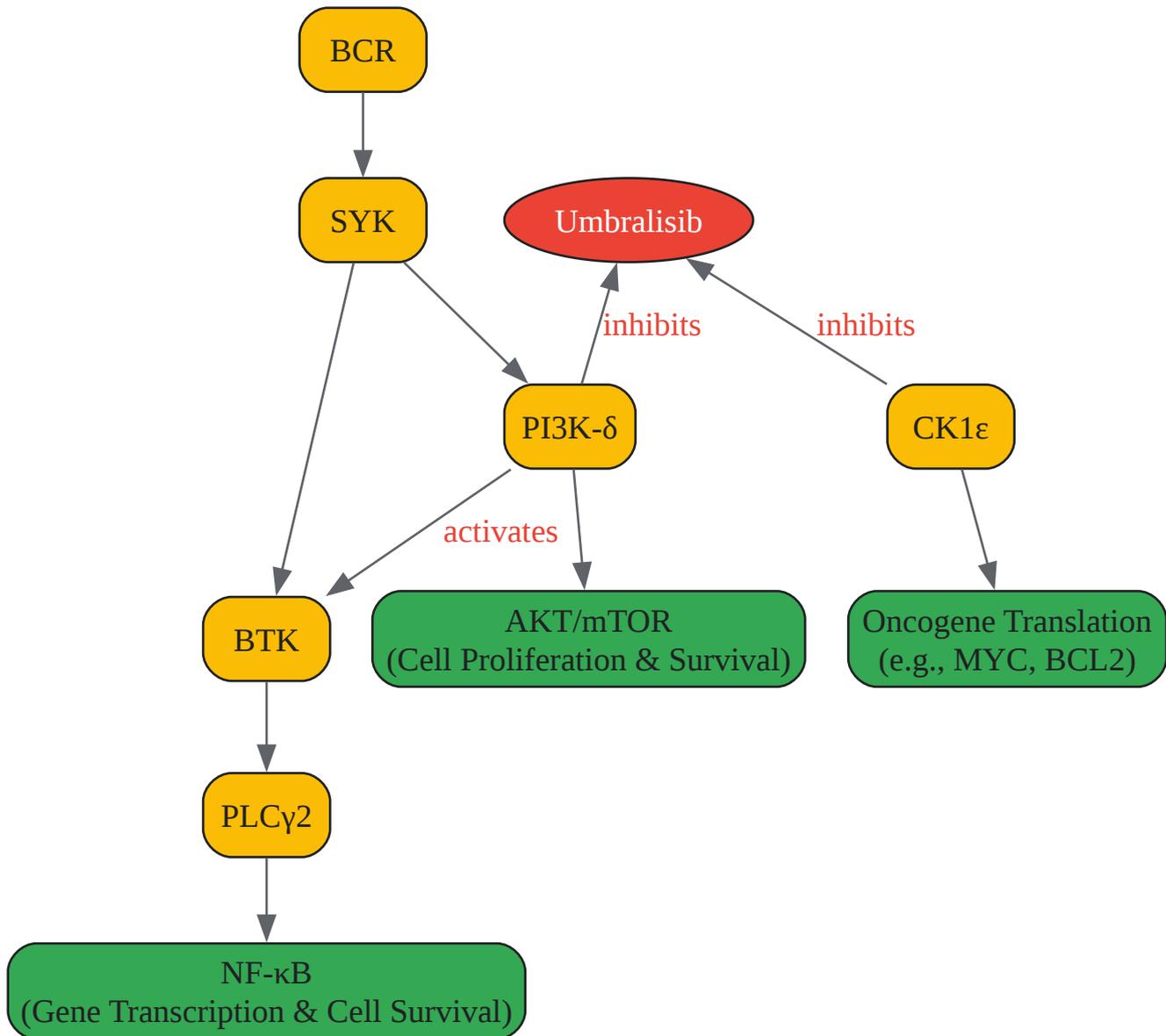
## Experimental Protocols from Cited Studies

For research and development professionals, the methodologies of these studies are critical.

- **Integrated Safety Analysis Protocol** [1] [2]
  - **Objective:** To characterize the comprehensive safety profile of **umbralisib** monotherapy.
  - **Design:** Pooled analysis from four open-label, phase 1 and 2 trials.
  - **Population:** 371 adult patients with R/R non-Hodgkin lymphoma or CLL.
  - **Intervention:** **Umbralisib** at the recommended phase 2 dose of **800 mg or higher once daily**.
  - **Endpoints:** Treatment duration, treatment-emergent adverse events, serious adverse events, and adverse events leading to discontinuation. Data was collected from routine patient charts.
- **Combination Therapy Trial Protocol** [3] [4]
  - **Objective:** To determine the safety and efficacy of **umbralisib** in combination with ibrutinib.
  - **Design:** Multicenter, phase 1/1b study.
  - **Population:** Patients with R/R CLL or mantle cell lymphoma who had received at least one prior therapy.
  - **Intervention:** Daily oral **umbralisib** (400, 600, or 800 mg) with standard daily doses of ibrutinib.
  - **Endpoints:** The primary endpoints were maximum tolerated dose and safety. A key secondary endpoint was progression-free survival. Treatment continued until disease progression or unacceptable toxicity, with no predefined fixed duration.

## Mechanism of Action and Pathway

**Umbralisib**'s unique profile stems from its dual mechanism of action, which is distinct from other PI3K $\delta$  inhibitors. The following diagram illustrates its role in the B-cell receptor signaling pathway.



[Click to download full resolution via product page](#)

## Key Insights for Professionals

- **Treatment Paradigm is Evolving:** The data shows a clear distinction between monotherapy and combination strategies. While monotherapy is an option, its duration may be limited by tolerability. Combination with BTK inhibitors like ibrutinib appears to be a viable strategy to achieve deeper, more durable remissions, allowing for significantly longer treatment durations. [3]
- **Consider the Therapeutic Window:** The decision to use **umbralisib**, especially in combinations, involves balancing efficacy and toxicity. The integrated safety analysis suggests that **umbralisib** may have a differentiated safety profile with lower rates of certain immune-mediated toxicities compared to earlier PI3K $\delta$  inhibitors, which is a key consideration for long-term treatment. [1] [4]

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Integrated safety analysis of umbralisib, a dual PI3K $\delta$ /CK1 $\epsilon$  ... [pmc.ncbi.nlm.nih.gov]
2. Integrated safety analysis of umbralisib, a dual PI3K $\delta$ /CK1 $\epsilon$  ... [pubmed.ncbi.nlm.nih.gov]
3. Long-term results of a phase 1/1b study of ibrutinib plus ... [pmc.ncbi.nlm.nih.gov]
4. A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Umbralisib Treatment Duration in Clinical Studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b003178#umbralisib-treatment-duration-comparison>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)